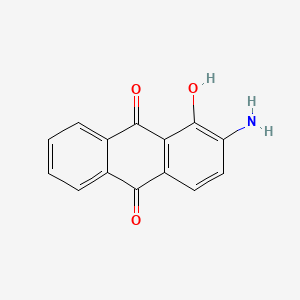

2-AMINO-1-HYDROXYANTHRACENE-9,10-DIONE

Descripción

Overview of Anthraquinone (B42736) Derivatives in Academic Research

Anthraquinone derivatives are a cornerstone of academic and industrial research due to their versatile chemical properties and wide-ranging applications. researchgate.net These compounds are found in various natural sources, including plants, fungi, lichens, and insects, where they contribute to pigmentation. In the realm of synthetic chemistry, the anthraquinone scaffold can be modified with various functional groups, such as hydroxyl (-OH), amino (-NH2), and halogen groups, to fine-tune their electronic and steric properties.

This structural versatility has led to their use in diverse fields. A significant industrial application of anthraquinone derivatives is in the production of hydrogen peroxide. biointerfaceresearch.com They are also pivotal as precursors for a vast array of dyes and pigments. In medicine, derivatives of 9,10-anthraquinone are integral to the structure of certain drugs, including some used in chemotherapy. biointerfaceresearch.com The ongoing research into anthraquinone derivatives continues to uncover new potential applications, driven by their unique chemical architecture.

Significance of Amino- and Hydroxy-Substitution Patterns in Anthraquinones

The introduction of amino (-NH2) and hydroxy (-OH) groups onto the anthraquinone framework dramatically influences the compound's properties. The position and number of these substituents alter the electronic distribution within the molecule, which in turn affects its color, solubility, and reactivity.

Specifically, amino and hydroxy groups act as electron-donating groups, which can cause a bathochromic shift (a shift to longer wavelengths) in the molecule's light absorption spectrum, leading to a change in color. These functional groups also introduce the potential for hydrogen bonding, which can impact the compound's solubility in different solvents and its interaction with biological molecules. The specific arrangement of these substituents is crucial; for example, different isomers with the same number of amino and hydroxy groups can exhibit distinct chemical and biological behaviors. biointerfaceresearch.com This variability is a key area of study, as it allows for the rational design of new anthraquinone derivatives with tailored properties for specific applications, such as in the development of novel dyes, sensors, or therapeutic agents. biointerfaceresearch.comnih.gov

Historical Context and Evolution of Research on Anthraquinone Scaffolds

The history of anthraquinone research is intertwined with the development of the synthetic dye industry in the 19th century. A pivotal moment came in 1868 when German chemists Carl Graebe and Carl Liebermann first used the name "anthraquinone" in a publication detailing the chemical synthesis of alizarin, a red dye, from anthracene. biointerfaceresearch.com This discovery was a landmark achievement, as it demonstrated that a natural dye could be produced synthetically, paving the way for the large-scale industrial production of dyes and reducing reliance on natural sources. biointerfaceresearch.com

This breakthrough spurred further investigation into the chemistry of anthraquinone and its derivatives. Early research focused on the synthesis of new dyes with a wide palette of colors and improved fastness properties. Over the 20th century, the scope of anthraquinone research broadened significantly. Scientists began to explore the biological activities of these compounds, leading to the discovery of their potential as therapeutic agents. The fundamental anthraquinone structure has since become a key pharmacophore in the development of various drugs. Today, research continues to evolve, with studies focusing on the development of novel synthetic methods, the investigation of their photophysical properties for applications in materials science, and the exploration of their roles in complex biological systems.

While extensive research has been conducted on the broader class of amino-hydroxyanthraquinones, detailed scientific literature focusing specifically on 2-AMINO-1-HYDROXYANTHRACENE-9,10-DIONE is limited. However, its fundamental properties can be understood from publicly available chemical data.

Interactive Data Table: Properties of 2-AMINO-1-HYDROXYANTHRACENE-9,10-DIONE

| Property | Value |

| IUPAC Name | 2-amino-1-hydroxyanthracene-9,10-dione |

| Molecular Formula | C14H9NO3 |

| Molecular Weight | 239.23 g/mol |

| CAS Number | 568-99-0 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 0 |

| Topological Polar Surface Area | 80.4 Ų |

| Exact Mass | 239.058243149 Da |

The data presented in the table above provides a foundational understanding of the physicochemical characteristics of 2-AMINO-1-HYDROXYANTHRACENE-9,10-DIONE. Further empirical research would be necessary to fully elucidate its specific reactivity, spectroscopic profile, and potential applications.

Structure

3D Structure

Propiedades

Fórmula molecular |

C14H9NO3 |

|---|---|

Peso molecular |

239.23 g/mol |

Nombre IUPAC |

2-amino-1-hydroxyanthracene-9,10-dione |

InChI |

InChI=1S/C14H9NO3/c15-10-6-5-9-11(14(10)18)13(17)8-4-2-1-3-7(8)12(9)16/h1-6,18H,15H2 |

Clave InChI |

WBBFBHOZKCHJHN-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)N)O |

Origen del producto |

United States |

Advanced Spectroscopic and Analytical Characterization of 2 Amino 1 Hydroxyanthracene 9,10 Dione and Its Analogs

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy is a key analytical tool for identifying the functional groups present within a molecule by measuring the vibrations of its bonds.

Fourier-Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the characteristic functional groups of 2-amino-1-hydroxyanthracene-9,10-dione by detecting the absorption of infrared radiation, which corresponds to specific molecular vibrations. The FT-IR spectrum of this compound and its analogs is characterized by distinct peaks that signify the presence of amino (-NH₂), hydroxyl (-OH), and carbonyl (C=O) groups, as well as the aromatic ring structure.

For instance, in the analog 1-amino-4-hydroxy-9,10-anthraquinone, the FT-IR spectrum shows a peak at 3431 cm⁻¹ attributed to N-H bond stretching and another at 3300 cm⁻¹ for the O-H bond stretching acs.org. The presence of the amino group in similar compounds is typically confirmed by N-H stretching vibrations around 3300 cm⁻¹, while the hydroxyl group shows an O-H stretch near 3400 cm⁻¹ . The carbonyl groups of the anthraquinone (B42736) core give rise to strong absorption bands in the region of 1600-1700 cm⁻¹. The analysis of these spectral features provides a reliable fingerprint for the molecule's functional makeup. uobasrah.edu.iq

Table 1: Characteristic FT-IR Absorption Bands for 2-Amino-1-hydroxyanthracene-9,10-dione and Analogs

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | ~3400 | |

| Amino (-NH₂) | N-H Stretch | ~3300 | acs.org |

| Carbonyl (C=O) | C=O Stretch | 1600 - 1700 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule by mapping the carbon and hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In 2-amino-1-hydroxyanthracene-9,10-dione, the aromatic protons are expected to resonate in the downfield region of the spectrum, typically between δ 7.5 and 8.5 ppm, due to the deshielding effect of the aromatic rings. The protons of the amino (-NH₂) and hydroxyl (-OH) groups will appear as broader signals, and their chemical shifts can be influenced by solvent and temperature. For comparison, in unsubstituted anthraquinone, aromatic protons appear at approximately δ 7.8 and 8.3 ppm. chemicalbook.com The specific substitution pattern of the amino and hydroxyl groups on the anthraquinone core will create a unique set of splitting patterns (e.g., doublets, triplets) for the aromatic protons, allowing for their specific assignment.

Table 2: Expected ¹H NMR Chemical Shift Ranges for 2-Amino-1-hydroxyanthracene-9,10-dione

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|

| Aromatic Protons (Ar-H) | 7.5 - 8.5 | Doublet, Triplet, Multiplet | |

| Amino Proton (-NH₂) | Variable (broad) | Singlet (broad) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to determine the types of carbon atoms present in a molecule. For 2-amino-1-hydroxyanthracene-9,10-dione, the spectrum will show distinct signals for the carbonyl carbons, the aromatic carbons, and the carbons bonded to the amino and hydroxyl groups. The carbonyl carbons (C=O) at positions 9 and 10 are highly deshielded and will appear significantly downfield, typically above δ 180 ppm. researchgate.net The aromatic carbons will resonate in the range of δ 110-150 ppm. The carbons directly attached to the electron-donating amino and hydroxyl groups will experience a shielding effect, causing their signals to shift upfield compared to the unsubstituted carbons of the anthraquinone core. The exact chemical shifts provide a detailed map of the carbon skeleton.

Table 3: Expected ¹³C NMR Chemical Shift Ranges for 2-Amino-1-hydroxyanthracene-9,10-dione

| Carbon Type | Expected Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| Carbonyl Carbons (C-9, C-10) | > 180 | researchgate.net |

| Aromatic Carbons (C-OH, C-NH₂) | 110 - 160 |

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC), are essential for unambiguously assigning the ¹H and ¹³C NMR signals and confirming the molecular structure.

¹H-¹H COSY experiments identify protons that are coupled to each other, typically those on adjacent carbon atoms. emerypharma.com For 2-amino-1-hydroxyanthracene-9,10-dione, COSY spectra would reveal the connectivity between the protons on the aromatic rings, helping to piece together the spin systems on each ring. emerypharma.comscielo.br

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through analysis of its fragmentation patterns. For 2-amino-1-hydroxyanthracene-9,10-dione (C₁₄H₉NO₃), the molecular weight is approximately 239 g/mol . nih.gov High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of the molecular formula.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2-AMINO-1-HYDROXYANTHRACENE-9,10-DIONE |

| 1-amino-4-hydroxy-9,10-anthraquinone |

| 1-aminoanthraquinone |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight of polar molecules like substituted anthraquinones. In ESI-MS analysis of anthraquinone derivatives, the molecule is typically protonated or deprotonated to form gaseous ions. For 2-amino-1-hydroxyanthracene-9,10-dione, analysis in positive ion mode would be expected to show a prominent signal corresponding to the protonated molecule [M+H]⁺.

The fragmentation patterns of anthraquinone derivatives under ESI-MS conditions often involve characteristic losses of small neutral molecules. Common fragmentation pathways for aminoanthraquinones include the cleavage of bonds adjacent to the nitrogen atom and rearrangements within the side chains. For instance, in thiol-functionalized aminoanthraquinones, fragmentation often begins with α-cleavage at the nitrogen atom of the aminoanthraquinone moiety. nih.gov Another common fragmentation pathway involves the loss of one or two carbon monoxide (CO) molecules from the anthraquinone core, leading to the formation of stable fluorenone-type fragment ions. nih.gov

For 2-amino-1-hydroxyanthracene-9,10-dione, key fragmentation events would likely include the loss of water (H₂O) from the protonated molecule, followed by the sequential loss of CO molecules. The specific fragmentation pattern provides valuable structural information, helping to confirm the identity and purity of the compound. Analysis of various hydroxyanthracene derivatives has shown that negative ionization mode can also be effective, often yielding a strong signal for the deprotonated molecule [M-H]⁻, with subsequent fragmentation optimized by adjusting collision energies. frontiersin.org

| Ion Type | Expected m/z | Description |

|---|---|---|

| [M+H]⁺ | 240.06 | Protonated molecular ion of 2-amino-1-hydroxyanthracene-9,10-dione. |

| [M-H]⁻ | 238.05 | Deprotonated molecular ion. |

| Fragment Ion | Varies | Resulting from losses of H₂O, CO, etc. |

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) provides the exact mass of a molecule with high accuracy, allowing for the determination of its elemental composition. This technique is indispensable for distinguishing between compounds with the same nominal mass but different chemical formulas. For 2-amino-1-hydroxyanthracene-9,10-dione (C₁₄H₉NO₃), HR-MS would confirm its elemental composition by matching the experimentally measured mass to the calculated theoretical mass.

HR-MS techniques, such as those utilizing Fourier Transform Mass Spectrometry (FTMS) or Orbitrap mass analyzers, are frequently coupled with liquid chromatography (LC) to analyze complex mixtures of anthraquinone derivatives. frontiersin.orgnih.govrsc.org This approach allows for the separation and precise mass measurement of individual components, facilitating the identification of known compounds and the structural elucidation of new ones. nih.govrsc.org The high resolving power of these instruments is critical for separating isobaric interferences and confirming the presence of specific anthraquinone analogs in complex matrices.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy probes the electronic transitions within a molecule and is highly sensitive to the molecular structure and environment.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of anthraquinone and its derivatives is characterized by several absorption bands in the 220–500 nm range. nih.gov These bands arise from π → π* and n → π* electronic transitions within the aromatic and quinone systems. The basic 9,10-anthracenedione skeleton shows characteristic π → π* transitions. nih.gov

The introduction of auxochromic substituents, such as amino (-NH₂) and hydroxyl (-OH) groups, significantly influences the position and intensity of these absorption bands. These electron-donating groups cause a bathochromic (red) shift of the absorption maxima to longer wavelengths. This is due to the extension of the conjugated π-system through interaction with the lone pair electrons on the nitrogen and oxygen atoms.

For 2-amino-1-hydroxyanthracene-9,10-dione, the combined effect of the amino and hydroxyl groups is expected to produce a significant red shift compared to the unsubstituted anthraquinone. The spectrum of amino- and hydroxy-substituted anthraquinones typically displays a strong absorption band in the visible region (around 450-550 nm), which is responsible for their color. nih.govscispace.comresearchgate.net The position of this long-wavelength absorption band is sensitive to the substitution pattern and solvent polarity. nih.gov

| Compound | Key Absorption Bands (λmax, nm) | Transition Type |

|---|---|---|

| 9,10-Anthracenedione | ~250, ~270, ~325 | π → π |

| 1-Aminoanthraquinone | ~480-500 | π → π (Intramolecular Charge Transfer) |

| 1-Amino-4-hydroxyanthraquinone (B1669015) | ~550 | π → π* (Intramolecular Charge Transfer) |

| 2-Amino-1-hydroxyanthracene-9,10-dione | Expected > 500 | π → π* (Intramolecular Charge Transfer) |

Fluorescence Spectroscopy and Quantum Yield Determinations

While many anthraquinone derivatives are weakly fluorescent, the introduction of amino groups can enhance fluorescence emission. Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. The technique provides information about the electronic structure of the excited state.

Amino-anthracene derivatives are known to be fluorescent compounds. aatbio.com For example, 2-aminoanthracene exhibits an emission peak around 513 nm with an excitation peak at 336 nm. aatbio.com The fluorescence properties, including the emission wavelength and quantum yield, are highly dependent on the substitution pattern and the surrounding environment. The presence of both amino and hydroxyl groups in 2-amino-1-hydroxyanthracene-9,10-dione is likely to result in fluorescence, with the emission maximum influenced by intramolecular hydrogen bonding and solvent interactions.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking.

Crystallographic studies of various anthraquinone derivatives have shown that the anthracene-9,10-dione core is typically highly planar. The substituent groups, like amino and hydroxyl groups, lie in or close to the plane of the aromatic rings. In the solid state, these molecules often pack in herringbone or slipped-stack arrangements, stabilized by intermolecular hydrogen bonds and van der Waals forces.

For 2-amino-1-hydroxyanthracene-9,10-dione, the presence of both a hydroxyl and an amino group allows for the formation of strong intramolecular and intermolecular hydrogen bonds. An intramolecular hydrogen bond is expected between the hydroxyl group at position 1 and the carbonyl oxygen at position 9. Intermolecular hydrogen bonds involving both the amino and hydroxyl groups would play a significant role in dictating the crystal packing. While the specific crystal structure of 2-amino-1-hydroxyanthracene-9,10-dione is not detailed in the available literature, data from closely related compounds like 1-aminoanthraquinone can provide insights into its likely solid-state architecture.

| Crystallographic Parameter | Typical Values for Anthraquinone Derivatives | Significance |

|---|---|---|

| Crystal System | Monoclinic, Triclinic, Orthorhombic | Describes the symmetry of the unit cell. |

| Space Group | e.g., P2₁/c, P-1 | Defines the symmetry operations within the unit cell. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Varies by compound | Defines the size and shape of the unit cell. |

| Molecular Conformation | Highly Planar | The anthraquinone core is rigid and flat. |

| Key Interactions | Hydrogen Bonding, π-π Stacking | Govern the crystal packing and solid-state properties. |

Electrochemical Analysis of Redox Properties

The electrochemical behavior of anthraquinone derivatives is central to many of their applications. These compounds undergo reversible two-electron, two-proton reduction processes. Cyclic voltammetry is a common technique used to study these redox properties. In non-aqueous solutions, anthraquinones typically show two reversible one-electron reduction steps. The first step forms a stable radical anion, and the second step produces a dianion. nih.gov

The reduction potentials of anthraquinones are highly sensitive to the nature and position of substituents on the aromatic rings. nih.gov Electron-donating groups, such as amino (-NH₂) and hydroxyl (-OH), make the reduction more difficult, shifting the reduction potentials to more negative values compared to the unsubstituted anthraquinone. acs.orgrsc.org This is because these groups increase the electron density on the quinone system, making it less favorable to accept additional electrons.

The presence of both an amino and a hydroxyl group on the 2-amino-1-hydroxyanthracene-9,10-dione molecule would be expected to significantly shift its reduction potentials to more negative values. The precise potential is also influenced by the solvent and the pH of the medium in protic solvents, as protons are involved in the redox reaction. researchgate.net The study of these redox properties is crucial for applications in areas such as organic electronics and redox flow batteries, where the electrochemical potential of the anthraquinone derivative is a key performance parameter. acs.orgrsc.org

Cyclic Voltammetry and Redox Potential Determination

Cyclic voltammetry is a powerful electrochemical technique utilized to investigate the redox properties of 2-amino-1-hydroxyanthracene-9,10-dione and its analogs. This method provides valuable insights into the electron transfer processes, including the determination of redox potentials, the stability of electrochemically generated species, and the kinetics of electron transfer reactions.

The electrochemical behavior of anthraquinone derivatives is characterized by two successive one-electron reduction steps. The first reduction forms a semiquinone radical anion, and the second leads to the formation of a dianion. These processes are influenced by the nature and position of substituents on the anthraquinone core. For instance, electron-donating groups, such as amino (-NH2) and hydroxyl (-OH) groups, tend to lower the reduction potentials.

In non-aqueous solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), many anthraquinone derivatives exhibit two reversible or quasi-reversible redox couples. The electrochemical properties of 1-amino-4-hydroxy-9,10-anthraquinone, a structural isomer of the title compound, have been studied in various organic solvents. In anhydrous DMSO, a Co(III) complex of 1-amino-4-hydroxy-9,10-anthraquinone undergoes three successive one-electron reductions with peak potentials at -0.795 V, -1.010 V, and -1.295 V versus a Ag/AgCl reference electrode. The first of these reductions is reversible, while the subsequent two are quasi-reversible.

The solvent polarity and the presence of proton donors can significantly alter the electrochemical response. For 1-amino-4-hydroxy-9,10-anthraquinone, the reduction and oxidation potentials are dependent on the polarity of the medium. In aqueous solutions, the reduction mechanism often involves a single-step, two-electron process, and the half-wave potential is typically pH-dependent.

Computational studies, often employing density functional theory (DFT), complement experimental findings by predicting redox potentials and providing insights into the electronic structure of the molecules. These theoretical calculations help in understanding the effect of different substituents on the redox properties of the anthraquinone framework. For example, increasing the number of electron-donating amino groups tends to lower the redox potentials.

The following interactive table summarizes the experimentally determined half-wave potentials for the first reduction (E1/2) of several amino and hydroxy-substituted anthraquinone derivatives, providing a comparative view of their redox behavior.

| Compound | E1/2 (V vs. Fc+/Fc) in DMF | Reference |

| Anthraquinone | -1.32 | |

| 1-hydroxyanthraquinone | Data not available | |

| 2-hydroxyanthraquinone | Data not available | |

| 1-aminoanthraquinone | Data not available | |

| 2-aminoanthraquinone | Data not available | |

| 1,2-dihydroxyanthraquinone | Data not available | |

| 1,4-dihydroxyanthraquinone | Data not available | |

| 1,5-dihydroxyanthraquinone | Data not available | |

| 1,8-dihydroxyanthraquinone | Data not available | |

| 1,2-diaminoanthraquinone | Most positive reduction potential among di-amino derivatives | |

| 1,4-diaminoanthraquinone | Data not available | |

| 2,6-diaminoanthraquinone | Strongest cathodic shift among di-amino derivatives | |

| 1-amino-4-hydroxyanthraquinone | Data not available |

Mechanistic Investigations of Biological Activities Excluding Clinical Outcomes

Enzyme Modulation and Inhibition Mechanisms

2-amino-1-hydroxyanthracene-9,10-dione and its structural analogs engage with a variety of enzymes through several distinct mechanisms. These interactions are largely dictated by the planar anthraquinone (B42736) core and the specific nature of its substituents, which influence binding affinity and inhibitory potency.

Topoisomerase Enzyme Inhibition and DNA Intercalation Mechanisms

Anthracene-9,10-dione derivatives are recognized for their ability to function as DNA intercalating agents. The planar aromatic structure of the anthraquinone core allows these molecules to insert themselves between the base pairs of the DNA double helix. This physical insertion distorts the helical structure, which can interfere with DNA replication and transcription.

This intercalation is a key mechanism behind the inhibition of DNA topoisomerase II. nih.gov Topoisomerase II is a crucial enzyme that resolves DNA topological problems by creating transient double-strand breaks. nih.gov By stabilizing the complex formed between topoisomerase II and DNA, anthraquinone derivatives act as "poisons," preventing the enzyme from resealing the DNA breaks. nih.gov This leads to an accumulation of DNA strand breaks, a process that can trigger cellular apoptosis. While many amide-functionalized anthracene-9,10-diones are confirmed DNA-binding intercalators, their biological effects can vary significantly based on the nature and position of their side chains. nih.govnih.gov Studies on novel aza-anthracene-9,10-diones have demonstrated that these compounds can stabilize a covalent complex between DNA and topoisomerase II, leading to measurable DNA cross-linking. nih.gov

Cytochrome P450 Enzyme Inhibition Mechanisms

Derivatives of amino-hydroxy-anthracene-9,10-dione have been identified as potent inhibitors of cytochrome P450 (CYP450) enzymes, particularly isoforms 1A1 and 1A2. researchgate.netmdpi.com These enzymes are central to the metabolism of a wide range of xenobiotics. The inhibitory mechanism can be either direct or mechanism-based.

In one study, the closely related analog, 1-amino-4-hydroxyanthracene-9,10-dione, was shown to be a direct inhibitor of CYP1A2 with a half-maximal inhibitory concentration (IC50) of 0.53 μM. researchgate.netmdpi.comacs.org Another analog, 1-amino-4-chloro-2-methylanthracene-9,10-dione, demonstrated mechanism-based inhibition of both CYP1A1 and CYP1A2. researchgate.netmdpi.com This type of inhibition occurs when the enzyme metabolizes the inhibitor into a reactive intermediate that then irreversibly binds to and inactivates the enzyme. researchgate.netmdpi.com The presence of an amino group at position 1 and a methyl group at position 2 was suggested to be crucial for this mechanism-based inhibition. researchgate.netmdpi.com

| Compound | Target Enzyme | Inhibition Potency (IC50) | Inhibition Type |

|---|---|---|---|

| 1-amino-4-hydroxyanthracene-9,10-dione | P450 1A2 | 0.53 μM | Direct |

| 1-amino-4-chloro-2-methylanthracene-9,10-dione | P450 1A1 | 0.40 μM | Mechanism-Based |

| 1-amino-4-chloro-2-methylanthracene-9,10-dione | P450 1A2 | 0.53 μM | Mechanism-Based |

| Emodin | P450 1A1 | 12.25 μM | Direct |

| Emodin | P450 1A2 | 3.73 μM | Direct |

Viral Helicase (e.g., HCV NS3 Helicase) Inhibition Mechanisms

The hydroxyanthraquinone moiety is a key structural feature for the inhibition of viral helicases, such as the Hepatitis C Virus (HCV) nonstructural protein 3 (NS3) helicase. researchgate.net The NS3 helicase is essential for viral replication, as it unwinds RNA structures during this process. researchgate.net The inhibitory mechanism is believed to involve the hydroxyanthraquinone structure interfering with the enzyme's ATPase activity or its ability to bind to RNA, possibly by inducing a conformational change in the enzyme. researchgate.net For example, 1,4-dihydroxyanthraquinone, an analog of the known NS3 helicase inhibitor mitoxantrone, was found to inhibit the enzyme with an IC50 value of 54 µM, supporting the hypothesis that the hydroxyanthraquinone scaffold itself is responsible for the inhibitory activity. researchgate.net

Monoamine Oxidase (MAO) Inhibition Mechanisms

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of various neurotransmitters. consensus.app Inhibition of these enzymes is a key strategy in the management of neurological and psychiatric conditions. Natural anthraquinones, such as purpurin and alizarin, have been shown to be effective and selective inhibitors of MAO-A. consensus.app Building on this, synthetic amino-anthracene-9,10-dione derivatives have been developed and evaluated for their MAO inhibitory potential. consensus.app

These compounds act as reversible inhibitors, competing with the natural substrates for binding to the active site of the MAO enzymes. consensus.app The specific substitutions on the anthracene-9,10-dione core determine the potency and selectivity towards MAO-A or MAO-B. Studies have shown that certain synthetic amino-anthracene-9,10-diones exhibit significant inhibitory activity against both MAO-A and MAO-B, suggesting their potential as dual inhibitors. consensus.app

| Compound | Target Enzyme | Inhibition Potency (IC50) |

|---|---|---|

| Purpurin | MAO-A | 2.50 μM |

| Alizarin | MAO-A | 30.1 μM |

Xanthine Oxidase and Bacterial Collagenase Inhibition

Xanthine Oxidase: Xanthine oxidase (XO) is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid. Overproduction of uric acid can lead to conditions such as gout. N-(9,10-anthraquinone-2-carbonyl)amino acid derivatives have been synthesized and identified as novel inhibitors of xanthine oxidase. These compounds have demonstrated potent inhibition, with some derivatives showing greater potency than the clinically used drug allopurinol. For instance, L-phenylalanine and D-phenylalanine derivatives of N-(9,10-anthraquinone-2-carbonyl) exhibited IC50 values of 3.0 μM and 2.9 μM, respectively, compared to 8.1 μM for allopurinol. Molecular docking studies suggest these inhibitors bind effectively within the active pocket of the xanthine oxidase enzyme.

| Compound | Target Enzyme | Inhibition Potency (IC50) |

|---|---|---|

| N-(9,10-anthraquinone-2-carbonyl)-L-phenylalanine | Xanthine Oxidase | 3.0 μM |

| N-(9,10-anthraquinone-2-carbonyl)-D-phenylalanine | Xanthine Oxidase | 2.9 μM |

| Allopurinol (Positive Control) | Xanthine Oxidase | 8.1 μM |

Bacterial Collagenase: Bacterial collagenases are virulence factors that degrade host collagen, facilitating the spread of infection. nih.gov The inhibition of these enzymes represents a strategy to disarm bacteria rather than kill them, potentially reducing the pressure for antibiotic resistance. nih.gov While direct studies on 2-amino-1-hydroxyanthracene-9,10-dione are limited, the related anthraquinone derivative, rhein, has been noted for its structural importance in enzymatic inhibition, suggesting that the anthraquinone scaffold can be a basis for developing collagenase inhibitors. nih.gov The mechanism of inhibition by small molecules often involves chelation of the catalytic zinc ion within the enzyme's active site. nih.gov

Antioxidant and Pro-oxidant Activity Mechanisms

Anthraquinones, including 2-amino-1-hydroxyanthracene-9,10-dione, can exhibit a dual role as both antioxidants and pro-oxidants. This activity is highly dependent on the molecular structure, concentration, and the surrounding chemical environment, such as the presence of metal ions.

The antioxidant activity of hydroxy- and amino-substituted anthraquinones stems from their ability to scavenge free radicals. researchgate.net The mechanism typically involves the donation of a hydrogen atom from a hydroxyl or amino group to a reactive oxygen species (ROS), thereby neutralizing the radical. researchgate.net The resulting anthraquinone radical is stabilized by resonance across its aromatic system. The number and position of hydroxyl groups are critical; for example, purpurin (1,2,4-trihydroxyanthraquinone) demonstrates very high antioxidative activity. acs.org The presence of ortho-hydroxyl groups can also contribute to antioxidant activity through metal chelation, preventing metal-catalyzed formation of free radicals. researchgate.net

Reactive Oxygen Species (ROS) Regulation

Anthraquinones are recognized as significant regulators of reactive oxygen species (ROS) nih.gov. The capacity of 2-amino-1-hydroxyanthracene-9,10-dione to modulate ROS is intrinsically linked to its antioxidant properties. The core anthracene-9,10-dione structure, substituted with both a hydroxyl (-OH) and an amino (-NH2) group, creates electron-rich regions that can interact with and neutralize ROS. Hydroxylated anthraquinones have been shown to be moderately to highly reactive with hydroxyl radicals (•OH), one of the most potent ROS in biological systems nih.gov.

The regulation of ROS by this compound is believed to occur through direct scavenging, where the molecule donates electrons or hydrogen atoms to unstable radicals, thereby terminating damaging chain reactions. The presence of phenolic hydroxyl groups is a key determinant of this antioxidant activity nih.govmdpi.com. The interplay between the carbonyl functions and the hydroxyl and amino substituents on the aromatic rings allows the molecule to participate in redox cycling, influencing the cellular oxidative state.

| Structural Feature | Role in ROS Regulation | Mechanism |

|---|---|---|

| Phenolic Hydroxyl (-OH) Groups | Primary site for radical scavenging | Donates a hydrogen atom to neutralize free radicals. |

| Amino (-NH2) Groups | Enhances antioxidant activity | Acts as an electron-donating group, increasing the reactivity of the molecule towards ROS. |

| Quinone Moiety (C=O groups) | Participates in redox cycling | Can accept electrons to form semiquinone radicals, influencing cellular redox balance. |

| Aromatic Ring System | Stabilizes radical forms | Delocalizes the unpaired electron after a hydrogen or electron is donated, preventing the antioxidant from becoming a pro-oxidant. |

Free Radical Scavenging Mechanisms (e.g., HAT, SET-PT, SPLET)

The antioxidant action of phenolic compounds like 2-amino-1-hydroxyanthracene-9,10-dione is primarily understood through three mechanisms: Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET) nih.govresearchgate.netnih.gov. These pathways describe how the molecule donates a hydrogen atom or an electron to a free radical, effectively neutralizing it.

Hydrogen Atom Transfer (HAT): In this one-step mechanism, the phenolic hydroxyl group directly transfers its hydrogen atom to a free radical. The favorability of this pathway is determined by the O-H Bond Dissociation Enthalpy (BDE) nih.govnih.gov. The presence of an electron-donating amino group on the anthraquinone ring is expected to lower the BDE of the adjacent hydroxyl group, making the HAT mechanism a plausible pathway researchgate.net.

Single Electron Transfer followed by Proton Transfer (SET-PT): This is a two-step process where the antioxidant first transfers an electron to the radical, forming a radical cation. This is followed by the transfer of a proton to neutralize the species nih.gov. The initial, rate-determining step is governed by the Ionization Potential (IP) of the antioxidant nih.gov.

Sequential Proton Loss Electron Transfer (SPLET): This mechanism also involves two steps but in the reverse order of SET-PT. The antioxidant first loses a proton (deprotonation) to form an anion, which then donates an electron to the free radical nih.govsemanticscholar.org. This pathway is highly dependent on the solvent's polarity and pH, with the initial step being characterized by Proton Affinity (PA) nih.govsemanticscholar.org. In polar solvents, the SPLET mechanism is often considered the most prevalent pathway semanticscholar.org.

| Mechanism | Description | Key Thermodynamic Parameter |

|---|---|---|

| Hydrogen Atom Transfer (HAT) | A one-step process involving the direct transfer of a hydrogen atom (H•) from the antioxidant to a radical. | Bond Dissociation Enthalpy (BDE) |

| Single Electron Transfer - Proton Transfer (SET-PT) | A two-step process: an electron (e-) is transferred first, followed by the loss of a proton (H+). | Ionization Potential (IP) |

| Sequential Proton Loss - Electron Transfer (SPLET) | A two-step process: a proton (H+) is lost first, followed by the transfer of an electron (e-). | Proton Affinity (PA) |

Antimicrobial Action Mechanisms

The antimicrobial properties of amino-hydroxy-anthraquinones can be attributed to several distinct mechanisms that target fundamental bacterial processes and structures.

Inhibition of Biofilm Formation

Bacterial biofilms are structured communities of cells encased in a self-produced matrix, which confers high resistance to conventional antibiotics. Certain anthraquinone derivatives have demonstrated the ability to interfere with biofilm formation nih.gov. The mechanism is thought to involve the disruption of quorum sensing (QS), the cell-to-cell communication system that bacteria use to coordinate gene expression and initiate biofilm development nih.gov. While specific studies on 2-amino-1-hydroxyanthracene-9,10-dione are limited, its structure, featuring electron-rich substituents, is consistent with properties suggested to be conducive to biofilm inhibition nih.gov. By potentially interfering with QS signaling pathways, the compound may prevent the initial attachment of bacteria to surfaces or inhibit the maturation of the biofilm matrix, rendering the bacteria more susceptible to other antimicrobial agents or host defenses.

Cellular Membrane and Cell Wall Disruption

A primary mechanism of antimicrobial action for many compounds, including certain anthraquinones, is the disruption of the bacterial cell membrane's integrity mdpi.comnih.gov. This process typically begins with the molecule's electrostatic and hydrophobic interactions with the membrane surface nih.gov. The planar, lipophilic nature of the anthraquinone core allows it to insert into the lipid bilayer. This insertion can displace lipid molecules, leading to a loss of structural organization, increased membrane permeability, and the formation of transient pores or fissures nih.govucl.ac.uk. The resulting leakage of essential intracellular components, such as ions and metabolites, and the dissipation of the membrane potential ultimately lead to cell death. This direct physical disruption is a potent bactericidal mechanism.

Disruption of Nucleic Acid and Protein Synthesis Pathways

Anthracene-9,10-dione derivatives are well-known for their ability to interact directly with bacterial DNA, thereby disrupting replication and transcription nih.govnih.gov. The primary mode of this interaction is DNA intercalation, where the flat, aromatic ring system of the anthraquinone molecule inserts itself between the stacked base pairs of the DNA double helix researchgate.net. This intercalation causes a structural distortion of the DNA, unwinding the helix and creating a physical blockade that inhibits the progression of enzymes essential for nucleic acid synthesis, such as DNA and RNA polymerases.

Furthermore, some anthraquinones act as inhibitors of topoisomerase enzymes, particularly DNA gyrase in bacteria mdpi.com. These enzymes are critical for managing the topological stress of DNA supercoiling during replication mdpi.com. By binding to the enzyme or the DNA-enzyme complex, the compound prevents the re-ligation of DNA strands, leading to an accumulation of strand breaks and the cessation of DNA replication.

Molecular Interactions with Biomolecules

The biological activity of 2-amino-1-hydroxyanthracene-9,10-dione is defined by its specific interactions with key cellular biomolecules, primarily nucleic acids and proteins.

The interaction with DNA is a hallmark of this class of compounds. As an intercalating agent, the planar anthraquinone core stacks between DNA base pairs nih.govresearchgate.net. The stability of this interaction is enhanced by the amino and hydroxyl side groups, which can form hydrogen bonds with the phosphate backbone or the edges of the base pairs within the major or minor grooves of the DNA helix nih.gov. This binding can be potent enough to halt cellular replication and transcription, forming the basis of its antimicrobial effect.

Beyond DNA, anthracene-9,10-dione derivatives have been shown to interact with and inhibit various enzymes. As mentioned, bacterial DNA gyrase is a key target mdpi.com. Other studies on related compounds have demonstrated inhibitory activity against enzymes such as monoamine oxidases (MAOs), which are involved in neurotransmitter metabolism impactfactor.orgresearchgate.net. This indicates that the anthraquinone scaffold is capable of fitting into the active sites of specific proteins, acting as a competitive or non-competitive inhibitor. These interactions highlight the compound's potential to modulate diverse biological pathways through specific molecular recognition.

| Biomolecule Target | Type of Interaction | Biological Consequence |

|---|---|---|

| DNA | Intercalation between base pairs | Inhibition of DNA replication and transcription. researchgate.net |

| DNA Gyrase (Topoisomerase II) | Enzyme inhibition | Prevention of DNA supercoiling management, leading to replication failure. mdpi.com |

| Monoamine Oxidase (MAO) | Enzyme inhibition (demonstrated in related compounds) | Alteration of neurotransmitter metabolism. impactfactor.orgresearchgate.net |

| Bacterial Cell Membrane | Insertion into lipid bilayer | Increased permeability, leakage of cellular contents, and cell death. mdpi.com |

DNA Binding Modes and Affinity Studies

The planar aromatic structure of the anthracene-9,10-dione core is a critical feature that facilitates its interaction with DNA. Research on various derivatives suggests that the primary mode of binding is through intercalation, where the flat polycyclic system inserts itself between the base pairs of the DNA double helix. This interaction is stabilized by π-π stacking forces between the aromatic rings of the compound and the DNA bases.

Experimental techniques used to characterize these interactions include thermal denaturation studies, circular dichroism, and DNA unwinding assays. nih.gov Thermal denaturation experiments measure the increase in the melting temperature (Tm) of DNA upon binding of a compound, which is indicative of stabilization of the double helix. Assays monitoring the unwinding of supercoiled circular DNA also provide evidence for an intercalative binding mode. nih.govnih.gov

Molecular modeling and computer graphics simulations have further refined the understanding of this interaction. nih.gov These studies suggest that once intercalated, substituents on the anthraquinone scaffold can project into the major or minor grooves of the DNA, leading to additional stabilizing interactions and conferring a degree of binding specificity. nih.gov For some derivatives, entry into the intercalation site is predicted to occur exclusively via the major groove. nih.gov

Table 1: DNA Binding Characteristics of Anthracene-9,10-dione Derivatives

| Compound Class | Primary Binding Mode | Investigational Techniques | Reference |

|---|---|---|---|

| 2,6-disubstituted anthracene-9,10-diones | Intercalation with side chains in major/minor grooves | Thermal denaturation, DNA unwinding, Molecular modeling | nih.gov |

| 1,8-disubstituted anthracene-9,10-diones | Intercalation | Spectroscopic methods, Thermal denaturation, ccc-DNA unwinding | nih.gov |

| 1-hydroxyanthraquinones | Intercalation (with DNA topoisomerase) | Docking interaction studies, Electrophoretic mobility | nih.gov |

Metal Ion Chelation and Complex Formation (e.g., Copper Complexes)

The chemical structure of 2-amino-1-hydroxyanthracene-9,10-dione, specifically the presence of the hydroxyl group at position 1 and the adjacent quinone carbonyl group at position 9, creates a bidentate ligand site capable of chelating metal ions. This structural motif is common to many hydroxyanthraquinones and is known to facilitate the formation of stable complexes with a variety of metal ions.

Studies on related hydroxyanthraquinones have demonstrated complex formation with divalent and trivalent metal ions including copper (Cu²⁺), iron (Fe³⁺), aluminum (Al³⁺), nickel (Ni²⁺), and zinc (Zn²⁺). researchgate.netnih.gov The chelation process is typically investigated using spectrophotometric methods, where changes in the UV-Visible absorption spectrum upon addition of metal ions indicate complex formation. researchgate.netnih.gov Techniques like electrospray ionization mass spectrometry (ESI-MS) have been employed to determine the stoichiometry of these complexes. researchgate.net

Depending on the metal-to-ligand ratio and the specific anthraquinone derivative, various complex stoichiometries can be formed, including 1:1, 1:2, and 1:3 (metal:ligand) ratios. researchgate.netresearchgate.netnih.gov For instance, studies with a novel anthraquinone derivative, Q3, showed the formation of 1:1 and 2:1 complexes with Cu(II) ions. nih.govnih.gov The formation of these metal complexes can significantly alter the electronic properties and biological activity of the parent anthraquinone molecule.

Protein Binding and Conformational Changes

Beyond DNA, anthracene-9,10-dione derivatives interact with and modulate the function of various cellular proteins, which is a key aspect of their mechanism of action.

Topoisomerase Inhibition: A primary target for many anthraquinone-based compounds are the nuclear enzymes DNA topoisomerase I and II. mdpi.com These enzymes are crucial for managing DNA topology during replication, transcription, and repair. Anthracene-9,10-diones can act as topoisomerase inhibitors or "poisons." They function by intercalating into DNA and stabilizing the transient "cleavable complex" formed between the topoisomerase enzyme and the DNA strand. mdpi.comnih.gov This stabilization prevents the re-ligation of the DNA strand break, leading to an accumulation of permanent DNA breaks and ultimately triggering cell death pathways. nih.gov Structure-activity relationship studies have shown that even minor changes to substituents, such as the amino acid conjugated to the anthraquinone core, can cause significant conformational alterations that dictate the specificity and potency of inhibition for topoisomerase I versus topoisomerase II. nih.gov

Protein Kinase Inhibition: Certain anthraquinone derivatives have been identified as inhibitors of protein kinases. Casein kinase 2 (CK2), a serine/threonine protein kinase often overexpressed in cancer cells where it promotes cell growth and suppresses apoptosis, is one such target. sciforum.net Compounds like 2,6-di(furan-3-yl)anthracene-9,10-dione have been shown to be active, ATP-competitive inhibitors of human protein kinase CK2. sciforum.net

Table 2: Protein Targets of Anthracene-9,10-dione Derivatives

| Protein Target | Mechanism of Action | Compound Class | Reference |

|---|---|---|---|

| DNA Topoisomerase I/II | Stabilization of the cleavable complex | Anthracenyl-amino acid conjugates | nih.gov |

| DNA Topoisomerase II | Inhibition of DNA synthesis and function | Mitoxantrone (synthetic anthraquinone) | nih.govmdpi.com |

| Protein Kinase CK2 | ATP-competitive inhibition | 2,6-diaryl-anthracene-9,10-diones | sciforum.net |

| Monoamine Oxidase (MAO) | Reversible enzyme inhibition | Purpurin, Alizarin | researchgate.netresearchgate.net |

Cellular Response Pathways in In Vitro Models (Mechanistic Focus)

Mechanisms of Cytotoxicity in Cancer Cell Lines (e.g., Apoptosis Induction, Cell Cycle Perturbation)

In vitro studies using various cancer cell lines have demonstrated that the cytotoxic effects of aminohydroxyanthraquinone derivatives are mediated through the activation of specific cellular pathways, primarily apoptosis and cell cycle arrest.

Apoptosis Induction: Apoptosis, or programmed cell death, is a common mechanism of cell killing for this class of compounds. The process is characterized by distinct morphological changes, including chromatin condensation and the formation of apoptotic bodies. thaiscience.info Mechanistically, these compounds often trigger the intrinsic (mitochondrial) pathway of apoptosis. nih.gov This can involve the upregulation of the tumor suppressor protein p53, which in turn can activate pro-apoptotic proteins like BAX. nih.govresearchgate.net Concurrently, anti-apoptotic proteins such as Bcl-2 may be downregulated. The activation of BAX and BAK leads to mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c and initiating a caspase cascade involving initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3), which ultimately dismantle the cell. nih.gov

Cell Cycle Perturbation: Anthraquinone derivatives frequently disrupt the normal progression of the cell cycle, forcing cells to halt at specific checkpoints. wikipedia.orgfrontiersin.org This arrest prevents damaged cells from proceeding to mitosis and allows time for DNA repair or, if the damage is too severe, for the initiation of apoptosis. The specific phase of arrest can vary depending on the compound and the cell line. Arrest has been observed at the G0/G1, sub-G1, and G2/M phases of the cell cycle. nih.govresearchgate.netfrontiersin.org For example, 1-hydroxy-4-phenyl-anthraquinone was found to induce cell cycle arrest at the sub-G1 phase in DU-145 prostate cancer cells, an event often associated with apoptosis. nih.gov The molecular machinery of cell cycle arrest involves the modulation of cyclins and cyclin-dependent kinases (CDKs), as well as the induction of CDK inhibitors.

Table 3: Summary of Cytotoxic Mechanisms in Cancer Cell Lines for Anthraquinone Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Observed Cellular Effect | Key Molecular Events | Reference |

|---|---|---|---|---|

| 1-hydroxy-4-phenyl-anthraquinone | DU-145 (Prostate) | Cell cycle arrest (sub-G1 phase) | Induction of apoptosis | nih.gov |

| Novel quinazolinone derivatives | HepG-2 (Liver), MCF-7 (Breast) | Cell cycle arrest (G2/M phase) | Overexpression of p21, increased early apoptosis, caspase-3 activation | bue.edu.eg |

| Anthracenyl-amino acid conjugates | A2780 (Ovarian) | Cytotoxicity | Correlated with topoisomerase inhibition | nih.gov |

| CuO Nanoparticles (comparative) | MCF-7, MDA-MB-231 (Breast) | Cell cycle arrest (G2/M phase) | Decreased tubulin levels, enhanced cell mortality | researchgate.net |

Research Applications Beyond Direct Biological Activity

Applications in Analytical Chemistry

The structural features of 2-amino-1-hydroxyanthracene-9,10-dione, particularly the presence of hydrogen-bond-donating amino (-NH2) and hydroxyl (-OH) groups adjacent to a chromophoric anthraquinone (B42736) core, make it an excellent candidate for applications in analytical chemistry.

Derivatives of anthraquinone are widely investigated for their potential as chemical sensors, especially for the visual detection of anions. The 9,10-anthraquinone structure acts as a signaling unit (chromophore), while attached receptor groups, such as the amino and hydroxyl moieties in 2-amino-1-hydroxyanthracene-9,10-dione, serve as binding sites. researchgate.netresearchgate.net The principle behind this sensing ability often relies on the interaction between the sensor's acidic N-H or O-H protons and the target anion.

This interaction, typically through hydrogen bonding, can lead to a deprotonation of the sensor molecule. pcbiochemres.com This deprotonation alters the internal charge transfer (ICT) characteristics of the molecule, resulting in a significant shift in its light absorption spectrum. This shift is perceived as a distinct color change, allowing for the "naked-eye" detection of the target anion. researchgate.netpcbiochemres.com For instance, the solution of a sensor might change from yellow to blue or red to green upon binding with a specific anion. rsc.org

Research on various anthraquinone-based sensors has demonstrated their effectiveness in selectively detecting biologically and environmentally important anions like fluoride (B91410) (F⁻), cyanide (CN⁻), hydroxide (B78521) (OH⁻), and various carboxylates. researchgate.netpcbiochemres.com The specific arrangement of the amino and hydroxyl groups on the 2-amino-1-hydroxyanthracene-9,10-dione skeleton is well-suited for creating a binding pocket for such anions, suggesting its strong potential in the development of new, highly selective colorimetric probes.

science| Anthraquinone Derivative Class | Target Anions Detected | Detection Method | Typical Observation |

|---|---|---|---|

| Imidazoanthraquinones | F⁻, CN⁻, OH⁻ | Colorimetric & Fluorometric | Visual color change and red-shift in emission band pcbiochemres.com |

| Amide/Urea-Substituted Anthraquinones | Isomeric dicarboxylates (e.g., maleate (B1232345) vs. fumarate) | Colorimetric ("Naked-eye") | Distinct color changes from blue to green or blue to red researchgate.netrsc.org |

| Aminoanthraquinones | Heavy metal ions (e.g., Cu²⁺) and anions | Colorimetric & Spectrophotometric | Remarkable color change with a significant shift in absorption maxima researchgate.net |

Role in Material Science and Organic Electronics

The fused aromatic ring system of 2-amino-1-hydroxyanthracene-9,10-dione provides a rigid, planar structure with tunable electronic properties, making it a promising platform for developing new materials for electronic devices.

There is growing interest in using organic compounds as electrode materials for rechargeable batteries, such as lithium-ion batteries, due to their potential for sustainability, low cost, and structural diversity. Anthraquinone derivatives are particularly attractive as cathode materials because the two carbonyl (C=O) groups can undergo reversible redox reactions, allowing for the storage and release of energy.

Research has shown that aminohydroxyanthraquinone derivatives can function effectively as cathode materials. For example, 5-amino-1,4-dihydroxy anthraquinone (ADAQ), a structural isomer of the subject compound, has been synthesized and tested in lithium batteries. pku.edu.cn It demonstrated an initial discharge specific capacity of 185 mAh·g⁻¹. pku.edu.cn A key challenge for small organic molecules in batteries is their tendency to dissolve in the electrolyte, which leads to capacity fading over time. researchgate.net To address this, researchers have explored polymerization. Poly(5-amino-1,4-dyhydroxy anthraquinone) (PADAQ) was synthesized to improve the stability of the electrode structure, successfully mitigating the dissolution issue faced by its monomer. researchgate.net These studies highlight that the aminohydroxyanthraquinone framework is a viable lead structure for developing high-performance organic cathode materials.

battery_charging_full| Compound | Battery Type | Key Performance Metric | Reference |

|---|---|---|---|

| 5-Amino-1,4-dihydroxy anthraquinone (ADAQ) | Lithium Battery | Initial discharge capacity of 185 mAh·g⁻¹ pku.edu.cn | pku.edu.cn |

| Poly(5-amino-1,4-dyhydroxy anthraquinone) (PADAQ) | Lithium Battery | Improved stability and resistance to dissolution compared to the monomer researchgate.net | researchgate.net |

| 1,4,5,8-Tetrahydroxy-9,10-anthraquinone (THAQ) | Lithium Battery | Initial capacity of 250 mAh·g⁻¹ after pre-oxidation pku.edu.cn | pku.edu.cn |

| Poly(anthraquinonyl sulfide) | Lithium Battery | Demonstrated high capacity and long cycle life rsc.org | rsc.org |

The conjugated π-system of the anthraquinone core gives rise to interesting optical and electronic properties. Thin films of closely related compounds have been studied for their potential use in optoelectronic devices like photodetectors. For instance, research on 2-aminoanthracene-9,10-dione thin films, prepared by thermal evaporation, has demonstrated their stability and suitability for such applications. researchgate.net

These studies involve analyzing the optical absorption spectrum to determine key parameters like the optical band gap, refractive index, and extinction coefficient. The optical band gap is a critical property that determines the range of the electromagnetic spectrum a material can absorb and is fundamental to its application in devices like solar cells and photodetectors. Studies on similar dihydroxy-anthraquinone films show optical band gaps in the range of 1.6 to 2.36 eV, which is suitable for absorbing visible light. researchgate.net The properties of these materials indicate they are promising candidates for energy conversion applications. researchgate.net

lightbulb| Material | Preparation Method | Key Property | Potential Application |

|---|---|---|---|

| 2-Aminoanthracene-9,10-dione (AAD) | Thermal Evaporation | High stability as thin film researchgate.net | Photodetectors, Energy Conversion researchgate.net |

| 1,4-Dihydroxy-9,10-anthraquinone | Thermal Evaporation | Optical band gap of 1.6-2.36 eV researchgate.net | Optoelectronics researchgate.net |

| 1,8-Dihydroxy-9,10-anthraquinone | Thermal Evaporation | Optical band gap of 1.6-2.36 eV researchgate.net | Optoelectronics researchgate.net |

Intermediates in Dye and Pigment Synthesis

Historically and currently, one of the most significant applications of anthraquinone derivatives is in the synthesis of dyes and pigments. The anthraquinone core is a robust chromophore, and the introduction of electron-donating groups, such as amino (-NH2) and hydroxyl (-OH) groups, acts as auxochromes. These groups intensify and modify the color of the compound, shifting its absorption from the UV region into the visible spectrum. wikipedia.org

The presence of both an amino and a hydroxyl group in 2-amino-1-hydroxyanthracene-9,10-dione makes it a valuable intermediate for producing a range of colors, typically from red to blue. wikipedia.org Anthraquinone dyes are known for their exceptional lightfastness and stability, making them suitable for applications requiring durability, such as automotive paints and textiles. wikipedia.orgresearchgate.net Compounds like 1-amino-4-hydroxyanthraquinone (B1669015) are used to create disperse dyes, such as Disperse Red 15, which are used for coloring synthetic fibers. nih.govdyestuffintermediates.com The reactivity of the amino group allows for further chemical modifications, enabling the creation of a wide variety of dye structures, including vat dyes and reactive dyes that can form covalent bonds with fabrics. jnforeverchem.com

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The traditional synthesis of anthraquinone (B42736) derivatives often involves multi-step processes that can be resource-intensive and generate significant waste. The future of synthesizing 2-AMINO-1-HYDROXYANTHRACENE-9,10-DIONE will undoubtedly focus on the development of novel, efficient, and environmentally benign methodologies.

Green chemistry principles are expected to be at the forefront of this endeavor. This includes the exploration of solvent-free reaction conditions, the use of renewable starting materials, and the development of catalytic systems that minimize waste and energy consumption. For instance, biocatalytic approaches, employing enzymes to carry out specific transformations with high selectivity, represent a promising frontier. While direct biocatalytic synthesis of 2-AMINO-1-HYDROXYANTHRACENE-9,10-DIONE has yet to be extensively reported, the successful application of enzymes in the synthesis of other hydroxy ketones and related compounds suggests its feasibility.

Furthermore, continuous flow chemistry offers a scalable and safer alternative to traditional batch processing. This technology can enable better control over reaction parameters, leading to higher yields and purity, and is particularly advantageous for reactions that are exothermic or involve hazardous reagents. The application of flow chemistry to the synthesis of aminoanthraquinones is an active area of research that could be readily adapted for 2-AMINO-1-HYDROXYANTHRACENE-9,10-DIONE.

| Synthetic Approach | Potential Advantages for 2-AMINO-1-HYDROXYANTHRACENE-9,10-DIONE Synthesis |

| Biocatalysis | High selectivity and specificity, mild reaction conditions, reduced environmental impact. |

| Flow Chemistry | Improved safety and scalability, precise control over reaction parameters, higher yields. |

| Microwave-Assisted Synthesis | Accelerated reaction times, increased yields, potential for solvent-free conditions. |

| Photocatalysis | Use of light as a clean reagent, novel reaction pathways, potential for unique functionalizations. |

Advanced Mechanistic Investigations at the Molecular and Cellular Level

A comprehensive understanding of how 2-AMINO-1-HYDROXYANTHRACENE-9,10-DIONE interacts with biological systems is paramount for its targeted development. Future research will necessitate a move beyond preliminary biological screening to in-depth mechanistic studies at both the molecular and cellular levels.

At the molecular level, computational modeling and simulation techniques will play a pivotal role. Molecular docking studies can predict the binding affinity and orientation of 2-AMINO-1-HYDROXYANTHRACENE-9,10-DIONE with various biological targets, such as enzymes and receptors. This in silico approach can help identify potential mechanisms of action and guide the design of more potent and selective derivatives. For example, docking studies on similar amino-hydroxyanthraquinones have revealed potential interactions with protein kinases and DNA, suggesting avenues for further experimental validation.

At the cellular level, advanced microscopy and cell-based assays will be crucial for elucidating the compound's effects on cellular processes. Techniques such as confocal microscopy can be used to visualize the subcellular localization of the compound, providing clues about its site of action. Furthermore, transcriptomic and proteomic analyses can offer a global view of the changes in gene and protein expression induced by the compound, helping to unravel the complex signaling pathways it modulates. Understanding these cellular responses is essential for predicting both the therapeutic efficacy and potential toxicity of 2-AMINO-1-HYDROXYANTHRACENE-9,10-DIONE.

Integration of Artificial Intelligence and High-Throughput Screening in Discovery

The convergence of artificial intelligence (AI) and high-throughput screening (HTS) is set to revolutionize the field of drug discovery and materials science. For 2-AMINO-1-HYDROXYANTHRACENE-9,10-DIONE, these technologies offer a powerful toolkit for accelerating the identification of new applications and optimizing its properties.

High-throughput screening allows for the rapid testing of large libraries of compounds against a variety of biological targets or for specific material properties. By creating a focused library of derivatives of 2-AMINO-1-HYDROXYANTHRACENE-9,10-DIONE, HTS can efficiently identify "hits" with desired activities. This approach significantly reduces the time and cost associated with traditional screening methods.

Artificial intelligence, particularly machine learning, can be integrated into this process at multiple stages. Machine learning models can be trained on existing data from HTS campaigns to predict the activity of new, untested compounds, thereby prioritizing the synthesis and testing of the most promising candidates. nih.govresearchgate.net Furthermore, AI can be used to analyze the vast datasets generated by HTS to identify subtle structure-activity relationships that may not be apparent through manual analysis. This synergy between AI and HTS will be instrumental in navigating the vast chemical space around 2-AMINO-1-HYDROXYANTHRACENE-9,10-DIONE to uncover novel and valuable applications. nih.govresearchgate.net

Development of Structure-Activity Relationship Principles for Targeted Applications

A deep understanding of the structure-activity relationship (SAR) is the cornerstone of rational drug design and the development of materials with tailored properties. For 2-AMINO-1-HYDROXYANTHRACENE-9,10-DIONE, future research will focus on systematically modifying its chemical structure and correlating these changes with its biological activity or material performance.

This will involve the synthesis of a diverse range of analogues where the position and nature of the amino and hydroxyl groups are varied, as well as the introduction of other functional groups onto the anthraquinone scaffold. The biological evaluation of these analogues will generate crucial data for building robust SAR models.

Q & A

Q. What strategies mitigate batch-to-batch variability in synthetic yields?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.